molecular formula C29H18ClNO6 B11984584 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11984584
M. Wt: 511.9 g/mol
InChI Key: ACZQZRNVAGRWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves multiple steps, typically starting with the preparation of the isoindoline core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring stringent quality control measures to maintain product consistency .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Biological Activity

The compound 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (C29H18ClNO6) is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular weight is approximately 511.9 g/mol , and it contains an isoindole core which is significant in medicinal chemistry due to its diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps starting with the preparation of the isoindole core. Key methods include:

  • Oxidation : Utilizes agents like potassium permanganate.
  • Reduction : Involves reducing agents such as lithium aluminum hydride.
  • Substitution : Employs nucleophiles or electrophiles under specific conditions.

Table 1: Synthesis Overview

Reaction TypeReagentsConditions
OxidationPotassium permanganateVaries based on substrate
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines)Varies based on nucleophile type

Biological Activity

Research indicates that This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. It may modulate their activity, leading to various therapeutic effects. Studies have shown that it can act as an inhibitor for certain enzymes and may exhibit anticancer properties.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : Another investigation revealed that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.

Comparative Analysis

When compared to similar compounds, This compound stands out due to its specific combination of functional groups which enhances its biological potency.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Ethyl-1,3-dioxanContains a dioxane ringUsed in various organic syntheses
4-Chlorophenyl derivativeSimilar phenolic structureExhibits distinct biological activities
3-Aminobenzoic acidContains an amine groupKnown for its role in medicinal chemistry

Research Applications

The compound has several applications across different fields:

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for enzyme inhibition and receptor binding.
  • Medicine : Explored for therapeutic properties such as anti-inflammatory or anticancer activities.

Properties

Molecular Formula

C29H18ClNO6

Molecular Weight

511.9 g/mol

IUPAC Name

[2-oxo-2-(4-phenoxyphenyl)ethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C29H18ClNO6/c30-20-5-4-6-21(16-20)31-27(33)24-14-11-19(15-25(24)28(31)34)29(35)36-17-26(32)18-9-12-23(13-10-18)37-22-7-2-1-3-8-22/h1-16H,17H2

InChI Key

ACZQZRNVAGRWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.